N-[(THIOPHEN-2-YL)METHYL]PYRIDINE-4-CARBOXAMIDE
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Overview
Description
N-[(Thiophen-2-yl)methyl]pyridine-4-carboxamide is a heterocyclic compound that features both a thiophene ring and a pyridine ring Thiophene is a five-membered ring containing sulfur, while pyridine is a six-membered ring containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Thiophen-2-yl)methyl]pyridine-4-carboxamide typically involves the condensation of thiophene derivatives with pyridine carboxylic acids or their derivatives. One common method is the reaction of thiophene-2-carboxaldehyde with 4-aminopyridine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(Thiophen-2-yl)methyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing nitro groups.
Substitution: Electrophilic substitution can be facilitated by reagents such as bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-[(Thiophen-2-Yl)Methyl]Pyridine-4-Carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action for N-[(Thiophen-2-Yl)Methyl]Pyridine-4-Carboxamide varies depending on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it could inhibit kinases or other enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: Similar structure but lacks the pyridine ring.
Pyridine-4-carboxamide: Similar structure but lacks the thiophene ring.
Thiophene-2-carboxaldehyde: Precursor in the synthesis of N-[(Thiophen-2-Yl)Methyl]Pyridine-4-Carboxamide.
Uniqueness
This compound is unique due to the presence of both thiophene and pyridine rings, which confer distinct electronic and steric properties. This dual-ring system enhances its potential for diverse chemical reactions and biological activities, making it a versatile compound in various fields of research .
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c14-11(9-3-5-12-6-4-9)13-8-10-2-1-7-15-10/h1-7H,8H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOVVQDVMDOEOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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